molecular formula C20H28ClN3O3 B5575264 4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide

4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide

Cat. No.: B5575264
M. Wt: 393.9 g/mol
InChI Key: KFNQPRNLWQFDCZ-UHFFFAOYSA-N
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Description

The compound “4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs. The compound also contains a phenoxy group and a carbonyl group, which are common in many organic compounds .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperidine ring, the phenoxy group, and the carbonyl group can all participate in various chemical reactions .

Scientific Research Applications

Antitumor Agent Developments

Research has identified derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which shares structural motifs with 4-{2-chloro-4-[(cyclopentylamino)carbonyl]phenoxy}-N,N-dimethylpiperidine-1-carboxamide, showing significant antitumor activity. These studies explore the structure-activity relationships, highlighting the importance of substituents on antileukemic and anticarcinoma activities. The research demonstrates that specific derivatives possess high levels of activity against leukemia and solid tumors, emphasizing the compound's potential in antitumor agent development (Rewcastle et al., 1986); (Denny et al., 1987).

DNA-Intercalating Drug Insights

Studies on compounds similar to this compound contribute to understanding DNA interactions, offering insights into designing DNA-intercalating agents. These agents, capable of inhibiting topoisomerases, underline the critical nature of structural features for DNA binding and anticancer efficacy. Such research helps in comprehending how molecular structures influence the interaction with DNA, aiding in the development of more effective cancer therapies (Osman et al., 2001).

Novel Chemical Synthesis Approaches

The chemical structure of this compound inspires advancements in synthetic chemistry. Research on related compounds showcases innovative synthesis methods, including the creation of complex metal complexes and cyclization-activated prodrugs. These studies not only expand the toolkit for chemical synthesis but also open new pathways for drug development and delivery systems, demonstrating the compound's influence beyond direct therapeutic applications (Goodgame et al., 1990); (Saari et al., 1990).

Safety and Hazards

The safety and hazards of this compound would depend on various factors including its reactivity, toxicity, and handling procedures. Without specific information, it’s hard to provide a detailed safety profile .

Properties

IUPAC Name

4-[2-chloro-4-(cyclopentylcarbamoyl)phenoxy]-N,N-dimethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN3O3/c1-23(2)20(26)24-11-9-16(10-12-24)27-18-8-7-14(13-17(18)21)19(25)22-15-5-3-4-6-15/h7-8,13,15-16H,3-6,9-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFNQPRNLWQFDCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCC(CC1)OC2=C(C=C(C=C2)C(=O)NC3CCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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